molecular formula C17H17ClN4 B15344804 2-[(2-Phenylquinolin-4-yl)methyl]guanidine;hydrochloride CAS No. 78812-01-8

2-[(2-Phenylquinolin-4-yl)methyl]guanidine;hydrochloride

Cat. No.: B15344804
CAS No.: 78812-01-8
M. Wt: 312.8 g/mol
InChI Key: VUBUVVFUVHFATE-UHFFFAOYSA-N
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Description

2-[(2-Phenylquinolin-4-yl)methyl]guanidine;hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline ring system substituted with a phenyl group and a guanidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Phenylquinolin-4-yl)methyl]guanidine;hydrochloride typically involves multiple steps. One common approach is the reaction of 2-phenylquinoline-4-carboxylic acid with a substituted amine to form the corresponding amide, followed by further modifications to introduce the guanidine group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized for efficiency and yield, with continuous monitoring to ensure product quality and consistency.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Phenylquinolin-4-yl)methyl]guanidine;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-[(2-Phenylquinolin-4-yl)methyl]guanidine;hydrochloride has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound has shown promise in medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic use.

Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-[(2-Phenylquinolin-4-yl)methyl]guanidine;hydrochloride exerts its effects involves interactions with specific molecular targets. The guanidine group, in particular, is known to bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 2-Phenylquinoline derivatives: These compounds share the quinoline ring system and phenyl group but may differ in their substituents and functional groups.

  • Guanidine derivatives: Other guanidine-containing compounds may have different aromatic or aliphatic groups attached.

Uniqueness: 2-[(2-Phenylquinolin-4-yl)methyl]guanidine;hydrochloride is unique due to its specific combination of the quinoline and guanidine moieties, which confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

78812-01-8

Molecular Formula

C17H17ClN4

Molecular Weight

312.8 g/mol

IUPAC Name

2-[(2-phenylquinolin-4-yl)methyl]guanidine;hydrochloride

InChI

InChI=1S/C17H16N4.ClH/c18-17(19)20-11-13-10-16(12-6-2-1-3-7-12)21-15-9-5-4-8-14(13)15;/h1-10H,11H2,(H4,18,19,20);1H

InChI Key

VUBUVVFUVHFATE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)CN=C(N)N.Cl

Origin of Product

United States

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